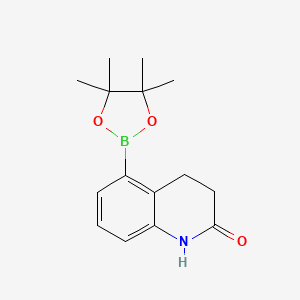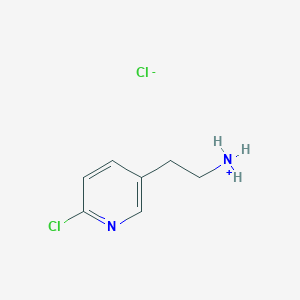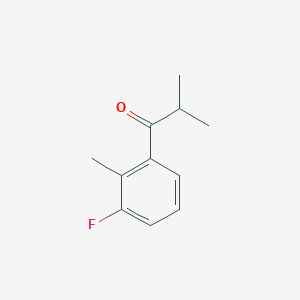
3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate is a multifunctional organosilane compound that combines both organic and inorganic properties. It features a pyrrolidine ring, a carboxylate group, and a triethoxysilylpropyl moiety, making it highly versatile in various applications, particularly in material science, chemistry, and biomedical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate generally involves the following steps:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials like 3-triethoxysilylpropylamine and (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate.
Reaction Conditions: : The reaction often requires anhydrous conditions and specific catalysts to promote the coupling of the two key components.
Temperature and Solvent: : The reaction typically occurs at moderate temperatures (50-80°C) using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production involves:
Large-Scale Reactors: : Utilization of high-capacity reactors to ensure consistent product yield.
Catalysts and Purification: : Use of industrial-grade catalysts and purification methods like distillation or chromatography to obtain high-purity compound.
Automation: : Incorporation of automated systems to control reaction parameters and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: : The carboxylate group can participate in reduction reactions.
Substitution: : Various substitution reactions can occur, especially involving the silylpropyl moiety.
Common Reagents and Conditions
Oxidizing Agents: : Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction.
Substitution Reagents: : Various nucleophiles and electrophiles under mild to moderate conditions.
Major Products
Oxidation Products: : Carboxylic acids or aldehydes.
Reduction Products: : Alcohols or primary amines.
Substitution Products: : Depending on the reactants, various organosilane derivatives.
Scientific Research Applications
In Chemistry
Used as a coupling agent in the formation of hybrid organic-inorganic materials and in surface modification of nanoparticles.
In Biology
Serves as a functional group modifier in drug design, improving the bioavailability and stability of pharmaceutical compounds.
In Medicine
In Industry
Employed in the production of advanced coatings, adhesives, and sealants due to its excellent bonding properties and chemical stability.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with specific enzymes and receptors, modifying their activity.
Pathways: : It can be involved in signaling pathways that regulate cell adhesion, proliferation, and differentiation.
Comparison with Similar Compounds
Comparison
Compared to similar organosilanes, 3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate offers unique properties such as enhanced stability and multifunctionality, allowing it to be used in diverse applications.
Similar Compounds
3-aminopropyltriethoxysilane: : Used in similar material science applications but lacks the pyrrolidine functionality.
N-(3-trimethoxysilylpropyl)-ethylenediamine: : Another coupling agent with different functional groups.
Trimethoxysilylpropyl diethylenetriamine: : Used in surface modifications but differs in its structural and functional properties.
Properties
IUPAC Name |
3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO7Si/c1-5-22-25(23-6-2,24-7-3)10-8-9-21-16(20)15-11-14(19)12-17(15)13(4)18/h14-15,19H,5-12H2,1-4H3/t14?,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTLEQOXRWKQJK-LOACHALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC(=O)C1CC(CN1C(=O)C)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCOC(=O)[C@@H]1CC(CN1C(=O)C)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate](/img/structure/B8063089.png)
![tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate](/img/structure/B8063092.png)

![(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid](/img/structure/B8063111.png)

![tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate](/img/structure/B8063114.png)




![(2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8063165.png)
